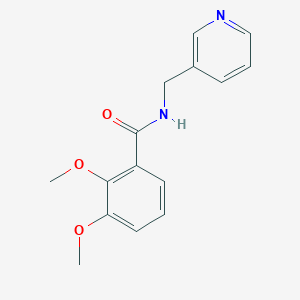

![molecular formula C10H12ClNO2 B5741557 methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)

methyl [2-(3-chlorophenyl)ethyl]carbamate

Vue d'ensemble

Description

Methyl [2-(3-chlorophenyl)ethyl]carbamate, also known as Sevin, is a carbamate insecticide that has been widely used for pest control in agriculture and public health. It was first introduced in the 1950s and has since been used to control a variety of insects, including beetles, moths, and aphids.

Mécanisme D'action

Methyl [2-(3-chlorophenyl)ethyl]carbamate acts as an inhibitor of acetylcholinesterase, an enzyme that is essential for neurotransmitter function in insects. The inhibition of this enzyme leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.

Effets Biochimiques Et Physiologiques

Methyl [2-(3-chlorophenyl)ethyl]carbamate has been shown to have a variety of biochemical and physiological effects on insects. It has been found to cause oxidative stress, disrupt energy metabolism, and affect the function of various enzymes and proteins in insects.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl [2-(3-chlorophenyl)ethyl]carbamate has been widely used in lab experiments due to its effectiveness as an insecticide and its low cost. However, it is important to note that the use of this compound can also have negative effects on non-target organisms and the environment.

Orientations Futures

There are several future directions for research on methyl [2-(3-chlorophenyl)ethyl]carbamate. One area of interest is the development of new insecticides that are more effective and have fewer negative effects on non-target organisms. Another area of research is the study of the effects of this compound on human health and the environment. Finally, there is a need for further research on the mechanisms of insecticide resistance and the development of strategies to overcome this resistance.

Applications De Recherche Scientifique

Methyl [2-(3-chlorophenyl)ethyl]carbamate has been extensively studied for its insecticidal properties. It has been used in various scientific research applications, including the study of insecticide resistance, the effects of insecticides on non-target organisms, and the development of new insecticides.

Propriétés

IUPAC Name |

methyl N-[2-(3-chlorophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)12-6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYWCADMDYCGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3-chlorophenethyl)carbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

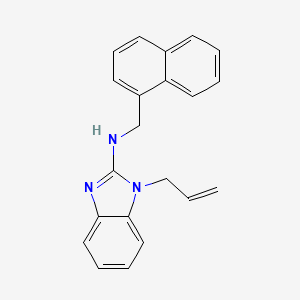

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

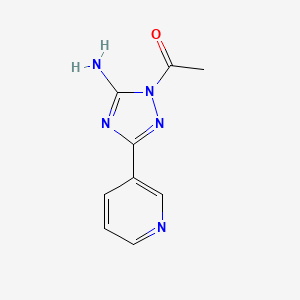

![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

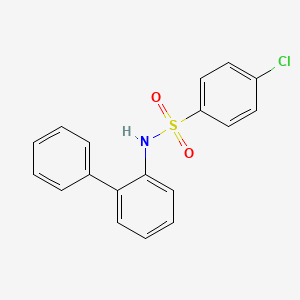

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)

![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)

![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)

![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)

![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)